molecular formula C19H17ClF3N3O4S B2993287 2-(N-methylisoquinoline-5-sulfonamido)-N-(4-(trifluoromethoxy)phenyl)acetamide hydrochloride CAS No. 1216781-18-8

2-(N-methylisoquinoline-5-sulfonamido)-N-(4-(trifluoromethoxy)phenyl)acetamide hydrochloride

Cat. No. B2993287
CAS RN: 1216781-18-8
M. Wt: 475.87
InChI Key: NAQCKEMXVVQLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-methylisoquinoline-5-sulfonamido)-N-(4-(trifluoromethoxy)phenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C19H17ClF3N3O4S and its molecular weight is 475.87. The purity is usually 95%.
BenchChem offers high-quality 2-(N-methylisoquinoline-5-sulfonamido)-N-(4-(trifluoromethoxy)phenyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-methylisoquinoline-5-sulfonamido)-N-(4-(trifluoromethoxy)phenyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity

Some novel sulfonamide derivatives, including compounds structurally related to 2-(N-methylisoquinoline-5-sulfonamido)-N-(4-(trifluoromethoxy)phenyl)acetamide hydrochloride, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. These compounds were found to have potent anticancer activity, with some showing significant potency against breast and colon cancer cell lines. This suggests their potential use in cancer therapy through targeted cytotoxic effects on malignant cells (Ghorab et al., 2015).

Antimicrobial and Antifungal Activities

Derivatives of 8-hydroxyquinoline, which share structural motifs with the compound of interest, have demonstrated notable antimicrobial and antifungal activities. These activities were observed against various strains of bacteria and fungi, highlighting the potential of these compounds in treating infections caused by these microorganisms (Dixit et al., 2010).

Structural and Fluorescence Properties

Research into the structural aspects and properties of salt and inclusion compounds of amides related to isoquinoline derivatives has provided insights into their potential applications in materials science. These compounds exhibit interesting structural features and fluorescence properties, which could be leveraged in developing new materials with specific optical properties (Karmakar et al., 2007).

Phosphodiesterase 4 Inhibition

A study on a novel phosphodiesterase 4 (PDE4) inhibitor, structurally similar to the compound , demonstrated its efficacy and tolerability in preclinical models of pulmonary diseases. This indicates the potential of such compounds in the treatment of asthma and chronic obstructive pulmonary disease by modulating inflammatory pathways (Villetti et al., 2015).

Neuroprotection and Antiviral Effects

An anilidoquinoline derivative was evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro, with a notable decrease in viral load and an increase in survival rates in treated mice. This suggests the potential application of similar compounds in the treatment of viral encephalitis and possibly other viral infections (Ghosh et al., 2008).

properties

IUPAC Name

2-[isoquinolin-5-ylsulfonyl(methyl)amino]-N-[4-(trifluoromethoxy)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4S.ClH/c1-25(30(27,28)17-4-2-3-13-11-23-10-9-16(13)17)12-18(26)24-14-5-7-15(8-6-14)29-19(20,21)22;/h2-11H,12H2,1H3,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQCKEMXVVQLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)OC(F)(F)F)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-methylisoquinoline-5-sulfonamido)-N-(4-(trifluoromethoxy)phenyl)acetamide hydrochloride

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